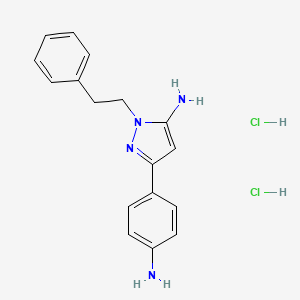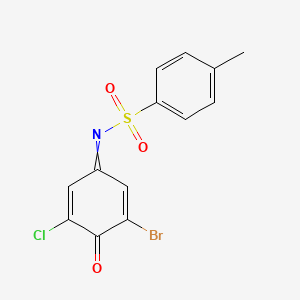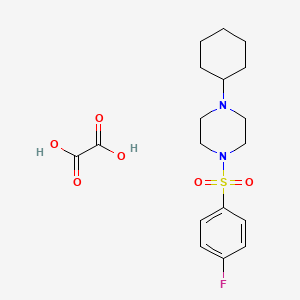![molecular formula C8H11N5OS B6012424 5-AMINO-3-(PROPYLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-OL](/img/structure/B6012424.png)
5-AMINO-3-(PROPYLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-3-(PROPYLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-OL is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-(PROPYLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-OL typically involves a multi-step process. One common method includes the reaction of 3-amino-1,2,4-triazole with malononitrile and an appropriate aldehyde in the presence of a base such as sodium hydroxide in ethanol . The reaction is usually carried out under heating or ultrasonic irradiation to facilitate the formation of the desired triazolopyrimidine scaffold.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-(PROPYLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
5-AMINO-3-(PROPYLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-OL has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing new drugs, particularly as inhibitors of enzymes like CDK2, which are involved in cancer cell proliferation.
Biological Research: The compound is used in studying the mechanisms of enzyme inhibition and the development of new therapeutic agents.
Industrial Applications: It is utilized in the synthesis of various agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 5-AMINO-3-(PROPYLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-OL involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . This selective inhibition makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as CDK2 inhibitors.
1,2,4-Triazolo[1,5-a]pyrimidin-7-ones: These compounds have shown potential as SARS-CoV-2 main protease inhibitors.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Known for its antibacterial and antifungal activities.
Uniqueness
5-AMINO-3-(PROPYLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-OL stands out due to its unique propylsulfanyl group, which enhances its binding affinity and selectivity towards specific molecular targets. This structural feature contributes to its potent biological activities and makes it a valuable scaffold for drug development .
Properties
IUPAC Name |
5-amino-3-propylsulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5OS/c1-2-3-15-8-12-11-7-10-6(14)4-5(9)13(7)8/h4H,2-3,9H2,1H3,(H,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNCKNPNXYZSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C2N1C(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4,8-dimethylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one](/img/structure/B6012341.png)
![1-{2-[(cycloheptylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6012345.png)
![2-[(3-Fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6012352.png)
![methyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B6012357.png)
![6-AMINO-3-(3,4-DICHLOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B6012360.png)
![3-(1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6012362.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-methyl-N-[1-(4-pyrimidinyl)ethyl]benzamide](/img/structure/B6012369.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)decanamide](/img/structure/B6012377.png)
![4-cyclohexyl-5-[(3-isoxazolylmethyl)thio]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6012393.png)


![N~2~-(4-ethoxyphenyl)-N~1~-(4-methoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6012413.png)
![3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-pyridinylmethyl)-2-piperazinone](/img/structure/B6012428.png)

